1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide is a quaternary ammonium salt that features a quinuclidine core substituted with a benzyl group bearing two trifluoromethyl groups at the 3 and 5 positions
Vorbereitungsmethoden
The synthesis of 1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with quinuclidine in the presence of a suitable base. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the quinuclidine nitrogen, forming the quaternary ammonium salt. The iodide counterion is introduced through a subsequent ion exchange reaction with an iodide salt .
Analyse Chemischer Reaktionen
1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The trifluoromethyl groups can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of quinuclidine and 3,5-bis(trifluoromethyl)benzyl alcohol
Wissenschaftliche Forschungsanwendungen
1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a phase-transfer catalyst.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes and receptors. The quaternary ammonium group allows the compound to interact with negatively charged sites on proteins and other biomolecules, potentially modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide can be compared with other quaternary ammonium salts and compounds containing trifluoromethyl groups:
1-(Bromomethyl)-3,5-bis(trifluoromethyl)benzene: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups and is used in promoting organic transformations.
3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks: These frameworks are used in lithium-sulfur batteries and share the trifluoromethyl functional groups .
Eigenschaften
Molekularformel |
C16H18F6IN |
---|---|
Molekulargewicht |
465.21 g/mol |
IUPAC-Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octane;iodide |
InChI |
InChI=1S/C16H18F6N.HI/c17-15(18,19)13-7-12(8-14(9-13)16(20,21)22)10-23-4-1-11(2-5-23)3-6-23;/h7-9,11H,1-6,10H2;1H/q+1;/p-1 |
InChI-Schlüssel |
FQAJRSBQSMVKLI-UHFFFAOYSA-M |
Kanonische SMILES |
C1C[N+]2(CCC1CC2)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.